molecular formula C7H2Cl2F2O B14779325 3,5-Dichloro-2,6-difluorobenzaldehyde

3,5-Dichloro-2,6-difluorobenzaldehyde

Cat. No.: B14779325
M. Wt: 210.99 g/mol
InChI Key: MTLXLIORWUGYLG-UHFFFAOYSA-N
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Description

3,5-Dichloro-2,6-difluorobenzaldehyde: is an organic compound with the molecular formula C7H2Cl2F2O . It is a derivative of benzaldehyde, where the hydrogen atoms at positions 3 and 5 are replaced by chlorine atoms, and those at positions 2 and 6 are replaced by fluorine atoms. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2,6-difluorobenzaldehyde typically involves the chlorination and fluorination of benzaldehyde derivatives. One common method includes the chlorination of 2,6-difluorobenzaldehyde using chlorine gas in the presence of a catalyst such as phosphorus pentachloride. The reaction is carried out under controlled temperature conditions to ensure selective chlorination at the desired positions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-2,6-difluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3,5-Dichloro-2,6-difluorobenzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique reactivity makes it a valuable building block in organic synthesis .

Biology: In biological research, this compound is used to study the effects of halogenated benzaldehydes on biological systems. It serves as a model compound to investigate the interactions of halogenated aromatic compounds with enzymes and other biomolecules .

Medicine: this compound is explored for its potential therapeutic applications. It is used in the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its unique chemical properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2,6-difluorobenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s halogen atoms (chlorine and fluorine) contribute to its reactivity and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The aldehyde group also plays a crucial role in its reactivity, allowing it to participate in various chemical reactions .

Comparison with Similar Compounds

Uniqueness: 3,5-Dichloro-2,6-difluorobenzaldehyde is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and make it a versatile intermediate in organic synthesis. Its specific substitution pattern allows for selective reactions, making it valuable in various scientific and industrial applications .

Properties

Molecular Formula

C7H2Cl2F2O

Molecular Weight

210.99 g/mol

IUPAC Name

3,5-dichloro-2,6-difluorobenzaldehyde

InChI

InChI=1S/C7H2Cl2F2O/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1-2H

InChI Key

MTLXLIORWUGYLG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)F)C=O)F)Cl

Origin of Product

United States

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